Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester
Description
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is a quaternary ammonium compound characterized by an ethylene (C₂) bridge linking two dimethylammonium groups. Each ammonium center is further substituted with a carboxymethyl group esterified with a nonyl (C₉) chain. The molecule is associated with two chloride counterions, rendering it a dichloride salt. Structurally, it belongs to a class of cationic surfactants or emulsifiers, likely utilized for their amphiphilic properties in industrial or pharmaceutical applications .
Molecular Formula: C₂₈H₅₈Cl₂N₂O₄ (inferred from structural analogs)
Key Features:
- Ethylene bridge (C₂) enhances molecular rigidity compared to longer-chain analogs.
- Dinonyl ester (C₉) contributes to significant hydrophobicity.
- Quaternary ammonium centers confer cationic character, facilitating interactions with negatively charged surfaces.
Properties
CAS No. |
21954-73-4 |
|---|---|
Molecular Formula |
C28H58Cl2N2O4 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
2-[dimethyl-(2-nonoxy-2-oxoethyl)azaniumyl]ethyl-dimethyl-(2-nonoxy-2-oxoethyl)azanium;dichloride |
InChI |
InChI=1S/C28H58N2O4.2ClH/c1-7-9-11-13-15-17-19-23-33-27(31)25-29(3,4)21-22-30(5,6)26-28(32)34-24-20-18-16-14-12-10-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
GFQWDLPXDUZOLD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester typically involves the reaction of ethylenediamine with chloroacetic acid to form ethylenebis(carboxymethyl)amine. This intermediate is then reacted with dimethylamine and nonyl chloride to form the final product. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol under reflux .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Quaternary ammonium salts with different alkyl groups.
Scientific Research Applications
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products .
Mechanism of Action
The mechanism of action of ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This is primarily due to the compound’s cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Variation in Bridge Length
The ethylene bridge (C₂) distinguishes this compound from homologs with longer alkylene chains. For example:
Impact of Bridge Length :
- Longer bridges (e.g., C₆): Improve solubility in nonpolar media due to increased hydrophobic volume .
Variation in Ester Chain Length
The dinonyl (C₉) ester group differentiates this compound from analogs with shorter or longer ester chains:
| Compound Name | Ester Group | Molecular Formula | Hydrophobicity Trend |
|---|---|---|---|
| Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dipropyl ester | Dipropyl (C₃) | C₂₂H₅₀Cl₂N₂O₄ | Low |
| Target Compound | Dinonyl (C₉) | C₂₈H₅₈Cl₂N₂O₄ | Moderate |
| Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dihexadecyl ester | Dihexadecyl (C₁₆) | C₄₀H₈₂Cl₂N₂O₄ | High |
Impact of Ester Chain Length :
Variation in Counterions
The dichloride form contrasts with dibromide analogs, which are documented in related compounds:
| Compound Name | Counterion | Molecular Formula | Key Property |
|---|---|---|---|
| Ethylenebis((carboxymethyl)dimethylammonium), dibromide, dinonyl ester | Dibromide | C₂₈H₅₈Br₂N₂O₄ | Higher molecular weight |
| Target Compound | Dichloride | C₂₈H₅₈Cl₂N₂O₄ | Lower melting point |
Impact of Counterions :
- Chloride (Cl⁻) : Smaller ionic radius improves solubility in polar solvents.
- Bromide (Br⁻) : Larger size may enhance stability in ionic liquids or molten salts .
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